molecular formula C8H19ClN2O B12430387 2-amino-N,N,3,3-tetramethylbutanamide hydrochloride

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride

Cat. No.: B12430387
M. Wt: 194.70 g/mol
InChI Key: ZZAKIBYILBSOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is known for its unique structure, which includes an amino group and a tetramethylbutanamide moiety. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N,3,3-tetramethylbutanamide hydrochloride typically involves the reaction of 2-amino-3,3-dimethylbutanoic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted derivatives. These products are often used in further research and development applications.

Scientific Research Applications

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N,N,3,3-tetramethylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N,N,3,3-tetramethylbutanamide hydrochloride include:

  • 2-amino-N,N,3,3-trimethylbutanamide
  • 2-amino-N,N,3,3-dimethylbutanamide
  • 2-amino-N,N,3,3-tetramethylpentanamide

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

IUPAC Name

2-amino-N,N,3,3-tetramethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAKIBYILBSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.